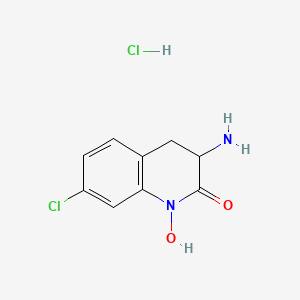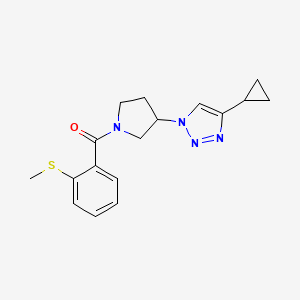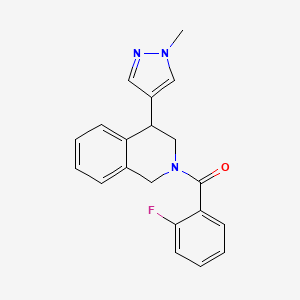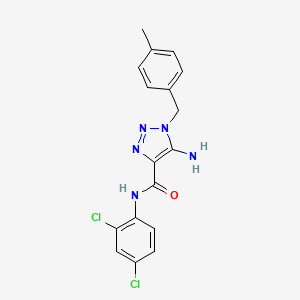![molecular formula C18H26N2O3S B2459878 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097872-97-2](/img/structure/B2459878.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
Compounds similar to "N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide" have been utilized in the synthesis and characterization of metal complexes. For example, Schiff base ligands derived from ethanebis(thioamide) and hydroxybenzaldehydes have been synthesized and reacted with various metal ions (copper(II), cobalt(II), and rhodium(III)) to form complexes. These complexes are characterized using techniques such as UV–visible spectroscopy, IR spectroscopy, and molar conductance, providing insights into their structures and potential applications in catalysis or as materials with unique electronic properties (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).
Photoinduced Direct Oxidative Annulation
Photochemical reactions represent another area where similar compounds find application. For instance, photoinduced direct oxidative annulation processes have been used to access highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, illustrating the potential of such compounds in synthesizing complex organic molecules that could serve as intermediates in pharmaceutical or material science research (Zhang et al., 2017).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of related compounds can provide valuable insights into their potential applications. For instance, the solvent-free synthesis and characterization of amino alcohols through the ring opening of cyclohexene oxide demonstrate the versatility of these methods in generating compounds with specific configurations. Such studies not only advance the understanding of molecular structures but also contribute to the development of new synthetic methodologies or the optimization of existing ones (Hakimi et al., 2013).
Ligand Design for Metal Ion Complexation
Compounds with multiple functional groups, such as those found in "N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide," can serve as ligands in metal ion complexation studies. These studies explore the selectivity and binding strength of ligands toward different metal ions, which is crucial for applications in catalysis, environmental remediation, and the synthesis of coordination compounds with specific properties (Hancock, de Sousa, Walton, & Reibenspies, 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-18(23,11-15-8-10-24-12-15)13-20-17(22)16(21)19-9-7-14-5-3-2-4-6-14/h5,8,10,12,23H,2-4,6-7,9,11,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSSLBLIROJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NCCC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2459799.png)
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2459801.png)
![Methyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2459806.png)


![7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459810.png)


![3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate](/img/structure/B2459815.png)
![4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde](/img/structure/B2459816.png)
